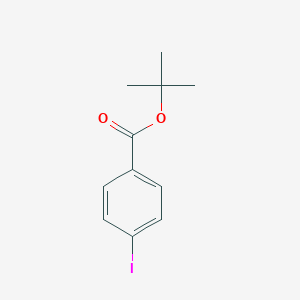
Tert-butyl 4-iodobenzoate
Overview
Description
Tert-butyl 4-iodobenzoate: is an organic compound with the molecular formula C11H13IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.
Mechanism of Action
Target of Action
Tert-butyl 4-iodobenzoate is a chemical compound with the molecular formula C11H13IO2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been used in the synthesis of new alkenyl iodobenzoate derivatives via the kharasch-sosnovsky reaction . This reaction involves the interaction of this compound with alkenes in the presence of copper salts .
Biochemical Pathways
It’s known that the compound is involved in the Kharasch-Sosnovsky reaction, which is a type of allylic oxidation . The downstream effects of this reaction on other biochemical pathways require further investigation.
Result of Action
It’s known that the compound can participate in chemical reactions to form new derivatives
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the stability of the compound and may influence its efficacy during reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to prepare tert-butyl 4-iodobenzoate is through the esterification of 4-iodobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be synthesized using similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 4-iodobenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of tert-butyl 4-aminobenzoate or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of tert-butyl 4-substituted benzoates.
Oxidation: Formation of oxidized benzoic acid derivatives.
Reduction: Formation of tert-butyl 4-aminobenzoate or other reduced benzoates.
Scientific Research Applications
Chemistry:
Building Block: Tert-butyl 4-iodobenzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of new drugs due to its ability to undergo various chemical transformations, allowing for the creation of diverse molecular structures.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Tert-butyl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of iodine.
Tert-butyl 4-chlorobenzoate: Contains a chlorine atom in place of iodine.
Tert-butyl 4-bromobenzoate: Bromine atom replaces the iodine atom.
Uniqueness:
Reactivity: The iodine atom in tert-butyl 4-iodobenzoate makes it more reactive in nucleophilic substitution reactions compared to its fluorine, chlorine, and bromine counterparts.
Applications: Its unique reactivity profile allows for specific applications in organic synthesis that may not be achievable with other halogenated benzoates.
Properties
IUPAC Name |
tert-butyl 4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHNHUWOOFETNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456345 | |
| Record name | Tert-butyl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120363-13-5 | |
| Record name | Tert-butyl 4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tert-butyl 4-iodobenzoate in the synthesis of LY288601?
A: this compound serves as a crucial starting material in the synthesis of LY288601 []. The synthesis, as described in the research paper, involves an eight-step process. The presence of iodine in this compound is likely strategic, potentially allowing for future functional group transformations through reactions like metal-catalyzed coupling reactions. This highlights the importance of this compound as a building block for the complex structure of LY288601.
Q2: Are there alternative synthesis routes for LY288601 that don't utilize this compound?
A: While the research paper specifically focuses on a synthesis route utilizing this compound [], exploring alternative routes is a common practice in synthetic chemistry. Different starting materials and synthetic strategies could potentially lead to LY288601. Further research and exploration of scientific literature would be necessary to uncover such alternative synthetic approaches.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ACETAMIDE,N-[6-(CHLOROACETYL)-1,3-BENZODIOXOL-5-YL]-](/img/structure/B125225.png)

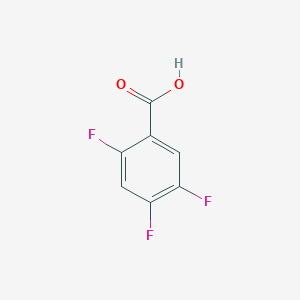
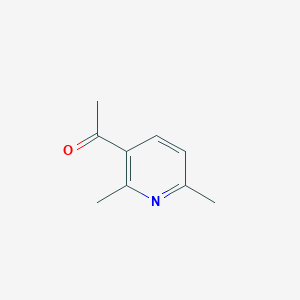
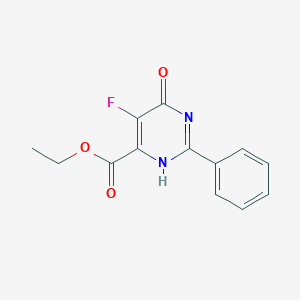
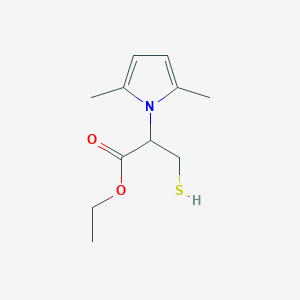
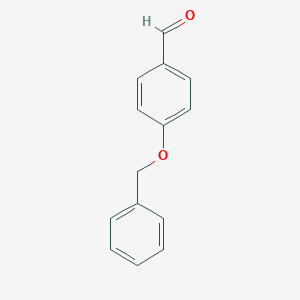
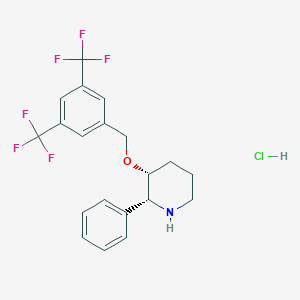
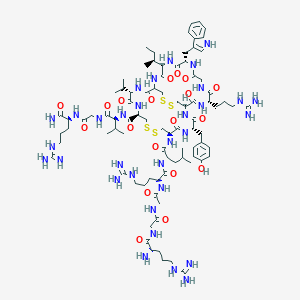
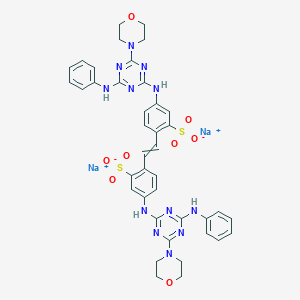

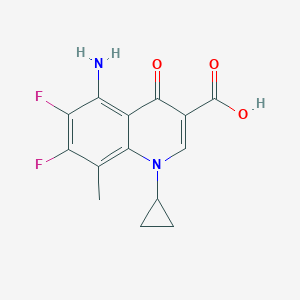
![(E)-3-[(2-Cyano-3-ethoxy-3-oxo-1-propenyl)amino]-1H-pyrazole-4-carboxylic Acid Ethyl Ester](/img/structure/B125266.png)

